molecular formula C8H20Cl2N2 B13328053 (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride

Cat. No.: B13328053
M. Wt: 215.16 g/mol
InChI Key: NRZHPLKWIOMGTP-TUPUDXGJSA-N
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Description

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane structure with two amine groups and three methyl groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride typically involves the use of L-aspartic acid as a starting material. The process includes several steps such as hydrogenation, hydrolysis, and cyclization. For instance, hydrogenation of an intermediate compound leads to a mixture of esters, which are then hydrolyzed and cyclized to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure efficient synthesis. The use of high-pressure hydrogenation and precise temperature control are common in industrial settings to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane oxides, while reduction can produce simpler amine compounds.

Scientific Research Applications

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride apart from similar compounds is its specific cyclopentane structure with two amine groups, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)6(9)4-5-8(7,3)10;;/h6H,4-5,9-10H2,1-3H3;2*1H/t6-,8+;;/m1../s1

InChI Key

NRZHPLKWIOMGTP-TUPUDXGJSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)N)N.Cl.Cl

Canonical SMILES

CC1(C(CCC1(C)N)N)C.Cl.Cl

Origin of Product

United States

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